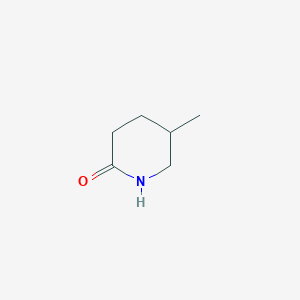

5-Methylpiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRPFJGOCZUUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446679 | |

| Record name | 5-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-16-6 | |

| Record name | 5-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylpiperidin 2 One and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis provides direct access to the piperidinone skeleton, often allowing for the strategic placement of desired substituents during the ring-forming process. Key strategies include cyclization reactions, multicomponent reactions, and modern organophotocatalytic methods.

Intramolecular cyclization is a foundational strategy for forming the 5-methylpiperidin-2-one ring. A classic and widely used method is the Dieckmann condensation (or Dieckmann cyclization). researchgate.net This reaction involves the base-catalyzed intramolecular cyclization of an amino-dicarboxylate ester. The process typically begins with the condensation of a primary amine with two equivalents of an acrylate, such as methyl or ethyl acrylate. The resulting bis-ester undergoes a base-catalyzed ring closure to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation yield the target 4-piperidone (B1582916) derivative. researchgate.net Careful control of reaction conditions is crucial, as the reversibility of the process can lead to ring-opening (a retro-Dieckmann reaction), particularly under harsh work-up conditions. researchgate.net

Other cyclization strategies include the intramolecular hydride transfer of amides bearing an alkene group, which can efficiently form piperidine (B6355638) rings in polar solvents. nih.gov Additionally, the aza-Prins cyclization, involving the reaction of homoallylic amines with aldehydes, serves as another effective pathway to piperidine structures. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the reactants. researchgate.netrug.nl This approach offers significant advantages in terms of atom economy and procedural simplicity for synthesizing diverse piperidinone libraries. ub.edu

One notable MCR for constructing the piperidinone scaffold involves a four-component reaction utilizing an intermolecular Diels-Alder reaction. researchgate.net This strategy can generate structurally and stereochemically diverse polysubstituted piperidine derivatives. Another approach is a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, which can be catalyzed by an ionic liquid in ethanol to produce highly substituted piperidines in good yields and with short reaction times. researchgate.net These MCRs provide rapid access to complex piperidinone cores that would otherwise require lengthy, multi-step syntheses. researchgate.netresearchgate.net

Recent advancements in synthetic methodology have introduced organophotocatalysis as a powerful tool for constructing N-containing heterocycles. nih.gov This approach utilizes visible light and an organic photocatalyst to mediate redox reactions under mild conditions. rsc.org An innovative organophotocatalyzed [1 + 2 + 3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones. This method combines simple inorganic ammonium salts (as the one-atom nitrogen source), alkenes (the two-atom component), and unsaturated carbonyl compounds (the three-atom component). nih.gov The reaction exhibits high chemoselectivity and tolerates a wide range of functional groups on both terminal and internal alkenes, providing a mild and efficient route to multi-substituted piperidinones. nih.gov

Modification and Derivatization Strategies

These strategies begin with a pre-formed piperidinone, such as this compound, and introduce functional diversity through reactions on the nitrogen atom or the carbon framework of the ring.

The nitrogen atom of the piperidinone lactam can be readily functionalized through N-alkylation and other N-substitution reactions. A common method for N-alkylation involves reacting the piperidinone with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Typical conditions include using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a dry aprotic solvent such as dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be optimized to achieve successful monoalkylation and avoid the formation of quaternary ammonium salts, which can occur with excess alkyl halide. researchgate.net

Reductive amination is another powerful technique for introducing N-substituents. This reaction between a piperidone and an amine, followed by reduction, is a versatile method for creating N-substituted piperidines. researchgate.net Sodium triacetoxyborohydride is a mild and selective reducing agent frequently used for the reductive amination of a wide variety of ketones and amines. researchgate.net

| Alkylating Agent | Amine | Base | Solvent | Yield (%) |

| 2-picolyl chloride | 4-piperidone | Na₂CO₃ | Acetonitrile | 90 |

| 3-picolyl chloride | 4-piperidone | Na₂CO₃ | Acetonitrile | 81 |

| 4-picolyl chloride | 4-piperidone | Na₂CO₃ | Acetonitrile | 84 |

| 2-chloromethyl-quinoline | 4-piperidone | Na₂CO₃ | Acetonitrile | 86 |

| 2-methoxy-benzyl chloride | 4-piperidone | Na₂CO₃ | Acetonitrile | 88 |

| 2-nitrobenzyl chloride | 4-piperidone | Na₂CO₃ | Acetonitrile | 90 |

This table presents examples of N-alkylation reactions on 4-piperidone, demonstrating the scope of the reaction with various alkylating agents. Data adapted from a green chemistry approach to N-substituted piperidones. scribd.com

Functional group interconversion (FGI) involves the transformation of one functional group into another on the piperidinone ring, enabling the synthesis of a wide array of derivatives from a common intermediate. A key transformation is the modification of substituents at other positions of the ring. For instance, a methylene group on the piperidine core can be functionalized through hydroboration-oxidation. This reaction converts the alkene into an alcohol, which can then be further derivatized, for example, by esterification with an acyl chloride. acs.org

Regioselective Functionalization Techniques

The precise functionalization of the piperidinone ring is crucial for creating derivatives with specific properties. Regioselective techniques allow chemists to target a particular position on the molecule, such as the C-H bonds at various carbons, for modification.

Recent advancements have focused on the direct, site-selective C-H functionalization of the piperidine core as an alternative to traditional multi-step ring construction methods. nih.gov This strategy is highly desirable for its atom and step economy. The challenge lies in controlling the position of functionalization, as the piperidine ring presents multiple potentially reactive sites (e.g., C2, C3, C4). The electronic and steric properties of the ring and its substituents, along with the choice of catalyst and protecting groups, are key factors in directing the reaction to the desired position. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions have been effectively used to introduce functional groups at specific locations on the piperidine skeleton. nih.gov The selectivity of these reactions can be finely tuned by the catalyst and the nature of the nitrogen-protecting group. nih.gov One strategy involves the in-situ formation of an endo-iminium ion from a cyclic tertiary alkylamine, which is then subjected to nucleophilic addition. This approach has shown exceptional selectivity for functionalization at the α-position (the carbon adjacent to the nitrogen). acs.org

Table 1: Catalyst and Protecting Group Influence on Site Selectivity in Piperidine Functionalization nih.gov

| Target Position | Nitrogen Protecting Group (Pg) | Catalyst System | Functionalization Type |

|---|---|---|---|

| C2 | N-Boc or N-Bs | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | C-H Insertion |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion |

Data compiled from studies on piperidine functionalization. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is of significant interest, as biological activity is often dependent on the three-dimensional arrangement of atoms. Asymmetric synthesis aims to produce a single desired stereoisomer, avoiding the need for separating a mixture of isomers.

Enantioselective Approaches

Enantioselective synthesis focuses on producing one enantiomer in excess over the other. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction.

One effective method involves the alkylation of a piperidin-2-one precursor where the nitrogen atom is attached to a chiral group. For example, starting with a precursor like 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, methylation can proceed with high enantioselectivity. By using a strong base such as s-BuLi, a single isomer of the methylated product can be obtained in high yield. researchgate.net

Copper-catalyzed asymmetric cyclizative aminoboration is another modern technique that provides access to chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities (e.g., 95-96% ee). nih.gov This method utilizes a chiral ligand, such as (S, S)-Ph-BPE, in conjunction with a copper catalyst to control the stereochemical outcome of the ring-forming reaction. nih.gov

Diastereoselective Synthesis

Diastereoselective synthesis aims to form one diastereomer preferentially over others. This is particularly relevant when a molecule has two or more stereocenters.

The alkylation of chiral N-substituted piperidin-2-ones can lead to the formation of diastereomers. For instance, the methylation of (R)-1-(2-[(tert-butyldimethylsil) oxy]-1-phenylethyl) piperidine-2-one using 1.5 equivalents of s-BuLi yields two diastereomers in a 1:2.5 ratio. researchgate.net These diastereomers can then be separated using techniques like flash chromatography. researchgate.net This approach highlights how the protection of functional groups can influence the diastereomeric outcome of a reaction. researchgate.net

Multi-component reactions have also been developed for the highly diastereoselective synthesis of polysubstituted 2-piperidinones. A five-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and a nitrogen source like ammonium acetate can produce complex piperidinones with three or four stereocenters as a single diastereomer. nih.gov

Table 2: Diastereoselective Methylation of a Chiral Piperidin-2-one Precursor researchgate.net

| Precursor | Base Equivalents (s-BuLi) | Product(s) | Diastereomeric Ratio |

|---|---|---|---|

| (R)-1-(2-[(tert-butyldimethylsil) oxy]-1-phenylethyl) piperidine-2-one | 1.5 eq. | (3S)-product and its diastereoisomer | 1 : 2.5 |

Chiral Auxiliaries and Catalysts in Asymmetric Induction

Asymmetric induction is the process by which a chiral element influences the creation of a new stereocenter. This is commonly achieved using either chiral auxiliaries or chiral catalysts.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. williams.eduresearchgate.net After the reaction, the auxiliary is removed. D-phenylglycinol is an example of a chiral reagent that can be used to form a chiral N-substituted piperidinone, which then directs the stereochemistry of alkylation at the C3 position. researchgate.net S-α-phenylethylamine has also been employed as a chiral auxiliary to synthesize diastereomeric 2-substituted-4-piperidones. acs.orgsemanticscholar.org Evans oxazolidinones are another widely used class of auxiliaries effective in asymmetric alkylation reactions. researchgate.netnih.gov

Chiral catalysts, on the other hand, participate in the reaction to create a chiral environment without being incorporated into the final product. They are often more efficient as only a small amount is needed. williams.edu In piperidine synthesis, catalyst systems like Cu/(S, S)-Ph-BPE have proven highly effective in enantioselective cyclization reactions. nih.gov Various chiral rhodium catalysts are instrumental in controlling both the regioselectivity and stereoselectivity of C-H functionalization reactions on the piperidine ring. nih.gov

Biomass-Derived Synthetic Routes and Sustainable Chemistry

The principles of green chemistry encourage the use of renewable feedstocks and the development of more environmentally benign synthetic processes. nih.govunife.it There is growing interest in synthesizing valuable chemicals, including piperidinone scaffolds, from biomass.

A promising strategy involves the use of platform chemicals derived from the hydrolysis and processing of lignocellulosic biomass. For example, 2,5-hexanedione can be produced from biomass-derived 2,5-dimethylfuran (DMF). rsc.org This dione can then undergo an intramolecular aldol condensation to form cyclic compounds like 3-methylcyclopent-2-enone. rsc.orgresearchgate.net While not a direct route to this compound, this demonstrates the feasibility of creating substituted cyclic structures from biomass precursors. The adaptation of such routes, potentially involving reductive amination of biomass-derived keto-acids or related intermediates, represents a key area for future research in the sustainable synthesis of piperidinones. The development of an efficient "green chemistry approach" for N-substituted piperidones has been shown to offer significant advantages over classical methods like the Dieckman condensation. nih.gov

Novel Catalytic Systems in Piperidinone Synthesis

The development of new catalysts is a driving force in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.

Several innovative catalytic systems have been applied to the synthesis of piperidinones:

Organophotocatalysis : This strategy uses light and an organic catalyst to enable a one-step [1+2+3] cycloaddition to access diverse substituted 2-piperidinones from simple starting materials like ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.net

Nickel Catalysis : Nickel-catalyzed asymmetric reductive cyclized difunctionalization of alkenes has emerged as a powerful method for the rapid and stereoselective formation of heterocyclic compounds. researchgate.net

Cobalt and Ruthenium Catalysis : Metal-catalyzed ring expansion and carbonylation reactions using cobalt or ruthenium carbonyl complexes have been employed for the regioselective synthesis of piperidinones. acs.org

Copper Catalysis : As mentioned previously, copper-based catalysts, particularly in combination with chiral ligands, are effective for asymmetric cyclization reactions, providing a practical route to enantiomerically enriched piperidines. nih.gov

Rhodium Catalysis : Chiral dirhodium catalysts have demonstrated remarkable control over site-selective and stereoselective C-H functionalization of the piperidine ring, allowing for the synthesis of specific positional and stereo-isomers. nih.gov

These novel systems offer powerful tools for constructing the piperidinone core and its derivatives with high levels of control and efficiency, paving the way for the synthesis of complex and medicinally relevant molecules. researchgate.net

Chemical Reactivity and Mechanistic Investigations in 5 Methylpiperidin 2 One Research

Oxidation Reactions

The oxidation of piperidine (B6355638) derivatives can lead to a variety of products, depending on the oxidant and the substitution pattern of the piperidine ring. In the case of 5-Methylpiperidin-2-one, oxidation can occur at the carbon atoms alpha to the nitrogen or at the methyl substituent.

Research into the oxidation of N-substituted piperidines has provided insights into the formation of piperidones. For instance, the oxidation of 1-(2-aryl-2-hydroxyethyl)-3-alkylpiperidines using mercuric acetate-edetic acid (EDTA) has been shown to yield a mixture of 2- and 6-piperidones. This suggests that oxidation of the carbon adjacent to the nitrogen is a feasible pathway. While direct oxidation of this compound is not extensively documented in readily available literature, analogous reactions suggest that stronger oxidizing agents could potentially lead to the formation of imides or other more highly oxidized species.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions | Notes |

| Mercuric Acetate-EDTA | 6-oxo-5-methylpiperidin-2-one | Varies | By analogy with oxidation of N-substituted piperidines. |

| Strong Oxidants (e.g., KMnO4, RuO4) | Imide or ring-opened products | Harsh conditions | Potential for over-oxidation and ring cleavage. |

Reduction Reactions

The reduction of the lactam functionality in this compound is a key transformation that leads to the corresponding cyclic amine, 5-methylpiperidine. This reaction is typically achieved using powerful reducing agents that are capable of reducing amides.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the lactam. This is followed by the coordination of the aluminum to the oxygen atom, facilitating the elimination of the oxygen and the formation of an iminium ion intermediate. A second hydride transfer then reduces the iminium ion to the final amine product.

| Reducing Agent | Product | Typical Solvent | General Observations |

| Lithium Aluminum Hydride (LiAlH4) | 5-Methylpiperidine | Diethyl ether, Tetrahydrofuran (THF) | Highly effective for lactam reduction. |

| Borane (BH3) complexes | 5-Methylpiperidine | Tetrahydrofuran (THF) | Can also be used for amide reduction, may offer different selectivity in complex molecules. |

Nucleophilic and Electrophilic Reactivity of the Lactam Moiety

The lactam ring of this compound possesses both nucleophilic and electrophilic centers, making it a versatile participant in a range of chemical reactions.

Nucleophilic Character: The nitrogen atom of the lactam, although part of an amide, retains some nucleophilic character due to its lone pair of electrons. It can undergo reactions such as N-alkylation or N-acylation, particularly after deprotonation with a strong base to form the corresponding lactamate anion. This anion is a much stronger nucleophile.

Electrophilic Character: The carbonyl carbon of the lactam is electrophilic and is susceptible to attack by nucleophiles. This reactivity is fundamental to the reduction and ring-opening reactions of the molecule. The electrophilicity of the carbonyl carbon can be enhanced by protonation or coordination to a Lewis acid.

| Reaction Type | Reagent | Site of Reaction | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH3I) in the presence of a base (e.g., NaH) | Nitrogen | N-Alkyl-5-methylpiperidin-2-one |

| N-Acylation | Acyl chloride or anhydride | Nitrogen | N-Acyl-5-methylpiperidin-2-one |

| Nucleophilic Acyl Substitution | Strong nucleophiles (e.g., Grignard reagents, organolithiums) | Carbonyl Carbon | Ring-opened products (amino ketones) |

Studies on the nucleophilic aromatic substitution reactions of pyridinium (B92312) ions with piperidine have demonstrated the nucleophilic nature of the piperidine nitrogen. Although this compound is a lactam, the underlying principles of nitrogen nucleophilicity are relevant.

Ring-Opening and Ring-Expansion Transformations

The lactam ring of this compound can undergo ring-opening reactions under various conditions. For instance, hydrolysis under acidic or basic conditions will cleave the amide bond to yield 5-aminocaproic acid. This reaction is a classic example of amide hydrolysis.

Ring-expansion reactions of piperidine derivatives are also known, though less common for simple piperidin-2-ones. Such transformations often require specific functionalities within the ring or the use of specialized reagents. For example, benzyne-induced ring-opening of related cyclic amines has been reported, leading to the formation of larger heterocyclic systems. While not a direct example involving this compound, it highlights the potential for such transformations in related structures.

| Reaction | Conditions | Product |

| Hydrolysis | Acidic (e.g., H3O+) or Basic (e.g., NaOH, H2O) | 5-Aminocaproic acid |

| Reductive Ring Opening | Strong reducing agents under forcing conditions | Amino alcohols |

| Ring-Opening Polymerization | Anionic or cationic initiators | Polyamide |

Radical Reactions and Their Role in Synthesis

Radical reactions play a significant role in the synthesis of piperidine-containing compounds. Intramolecular radical cyclization is a powerful method for constructing the piperidine ring. For the synthesis of this compound, a potential radical-based approach could involve the cyclization of an acyclic precursor containing a radical initiator and an appropriate functional group arrangement.

For example, a 5-hexenyl radical with a nitrogen-containing substituent can undergo a 6-endo-trig cyclization to form a six-membered ring. While specific examples leading directly to this compound are not abundant in the literature, the general principles of radical-mediated amine cyclization are well-established.

| Radical Precursor | Initiator | Key Step | Relevance to this compound |

| N-Aryl-5-hexenamide | Radical initiator (e.g., AIBN, Bu3SnH) | 6-endo-trig cyclization | A potential synthetic route to the piperidin-2-one core. |

| Linear amino-aldehydes | Cobalt(II) catalyst | Intramolecular cyclization | Can be adapted for the synthesis of piperidones. |

Mechanism of Action Studies in Synthetic Pathways

The synthesis of this compound and its derivatives often involves classic organic reactions where the mechanism is well understood. For instance, one of the most common methods for the synthesis of lactams is the Beckmann rearrangement of the corresponding cyclohexanone (B45756) oxime. In the case of 4-methylcyclohexanone (B47639) oxime, treatment with a strong acid like sulfuric acid would lead to the rearrangement to form 5-Methyl-ε-caprolactam (this compound).

The mechanism of the Beckmann rearrangement involves the protonation of the hydroxyl group of the oxime, followed by the migration of the alkyl group anti to the leaving group (water) and subsequent tautomerization of the resulting nitrilium ion to the lactam.

Another important synthetic pathway is the intramolecular cyclization of 5-aminocaproic acid or its esters. The mechanism of this reaction typically involves the activation of the carboxylic acid group, followed by intramolecular nucleophilic attack by the amino group to form a tetrahedral intermediate, which then collapses to the lactam with the elimination of a small molecule like water or an alcohol.

Understanding these mechanisms is crucial for optimizing reaction conditions and for the design of synthetic routes to new and more complex piperidine derivatives.

Biological Activities and Pharmacological Research of 5 Methylpiperidin 2 One Derivatives

Anticancer and Cytotoxic Properties

Derivatives of the 5-methylpiperidin-2-one core structure have demonstrated notable potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, revealing mechanisms that include the induction of cell cycle arrest and interference with critical cellular processes.

Research has shown that various piperidone derivatives exhibit cytotoxic activity against several human cancer cell lines. For instance, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, has shown cytotoxic effects against lung (A549), breast (MCF-7), hepatocellular (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC50) values were determined to be 9.96 µg/mL for A549 cells and 3.1 µg/mL for MCF-7 cells. mdpi.com

Similarly, a study on hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives found that they displayed better cytotoxicity than cyclohexanone (B45756) derivatives against a panel of cancer cell lines, including A549. nih.gov Another study on benzimidazole-piperazine hybrids reported noteworthy antiproliferative effects against human lung cancer (A549) and breast cancer (MCF-7) cells, with some compounds showing IC50 values in the low micromolar range. researchgate.net For example, one of the most effective compounds displayed an IC50 value of 5.4 μM against A549 cells and 4.2 μM against MCF-7 cells. researchgate.net

While extensive data exists for A549 and MCF-7 cell lines, specific research on the efficacy of this compound derivatives against KB (human oral carcinoma) cells is not extensively detailed in the currently available literature.

Table 1: Cytotoxic Efficacy of Selected Piperidone Derivatives against A549 and MCF-7 Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| BAPPN | A549 | 9.96 µg/mL | mdpi.com |

| BAPPN | MCF-7 | 3.1 µg/mL | mdpi.com |

| Benzimidazole-piperazine hybrid (compound 17) | A549 | 5.4 µM | researchgate.net |

A significant mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Studies on related piperidone structures have frequently observed cell cycle arrest at the G2/M phase.

For example, a study on 5-hydroxy-1-methylpiperidin-2-one (B2861107) (5-HMP), a closely related derivative, investigated its effect on the cell cycle of A549 lung cancer cells. researchgate.net The analysis revealed that treatment with 5-HMP led to a significant increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. researchgate.net Furthermore, the treatment caused an arrest in the S and G2/M phases of the cell cycle. researchgate.net Another study on a specific dispiropiperazine derivative also reported the ability to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov This arrest is often associated with the disruption of proteins crucial for mitotic progression. nih.govmdpi.com

Table 2: Effect of 5-hydroxy-1-methylpiperidin-2-one (5-HMP) on Cell Cycle Distribution in A549 Cells

| Cell Cycle Phase | Control (%) | 5-HMP Treated (%) | Reference |

|---|---|---|---|

| Sub-G1 | 1.2 | 10.5 | researchgate.net |

| G0/G1 | 65.4 | 45.2 | researchgate.net |

| S | 18.9 | 25.8 | researchgate.net |

While the induction of apoptosis and cell cycle arrest are well-documented anticancer mechanisms of piperidone derivatives, their direct interference with DNA replication processes is a less explored area. Some related compounds, such as 5-aza-2'-deoxycytidine, are known to inhibit DNA methylation, which can, in turn, affect DNA replication and gene expression in cancer cells. nih.gov These inhibitors can be incorporated into newly synthesized DNA, leading to the degradation of DNA methyltransferases and subsequent hypomethylation of the genome. nih.gov However, direct evidence specifically linking this compound derivatives to the inhibition of DNA replication in cancer cells is not yet prominently featured in the scientific literature.

Antioxidant Activity and Free Radical Scavenging

Certain derivatives of this compound have been investigated for their antioxidant properties, which are crucial in combating oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer. The ability of these compounds to scavenge free radicals is a key measure of their antioxidant potential.

A study on 5-hydroxy-1-methylpiperidin-2-one (5-HMP) demonstrated its capacity to scavenge ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. researchgate.net The IC50 value for ABTS radical scavenging by 5-HMP was found to be 62.75 ± 1.25 µg/ml, indicating considerable antioxidant activity. researchgate.net Other studies on diarylidene-N-methyl-4-piperidone derivatives have also explored their antioxidant potential through assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. plos.org These findings suggest that the piperidone scaffold is a promising framework for the development of novel antioxidant agents.

Table 3: ABTS Radical Scavenging Activity of 5-hydroxy-1-methylpiperidin-2-one (5-HMP)

| Compound | IC50 Value (µg/mL) | Reference |

|---|---|---|

| 5-HMP | 62.75 ± 1.25 | researchgate.net |

Neuropharmacological Effects

The piperidine (B6355638) ring is a common structural motif in many centrally acting drugs, and derivatives of this compound have been explored for their potential neuropharmacological effects, particularly in the context of depression.

Several studies have highlighted the potential of piperidine derivatives as antidepressant agents, often through their interaction with the serotonergic system. semanticscholar.org The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a key target for many antidepressant drugs. semanticscholar.org Research on various piperidine derivatives has shown their ability to bind to 5-HT1A receptors with high affinity. semanticscholar.org

For instance, certain 3-[5-(aryl researchgate.netsemanticscholar.orgresearchgate.netoxadiazole-2-yl]-piperidine derivatives have been reported to induce a significant reduction in immobility time in preclinical models of depression, an effect comparable to standard antidepressant drugs. semanticscholar.org Furthermore, some piperidine derivatives have demonstrated potent antagonism of the 5-HT1A receptor and moderate inhibition of serotonin reuptake, both of which are established mechanisms of antidepressant action. semanticscholar.org While these studies provide a strong rationale for the antidepressant potential of the piperidine scaffold, further research is needed to specifically elucidate the antidepressant properties of this compound derivatives and their precise mechanisms of action within the central nervous system.

Anxiolytic Effects

Sleep-Promoting Properties (via Orexin (B13118510) Receptor Antagonism)

The role of orexin receptor antagonism in promoting sleep is a well-established area of pharmaceutical research. Dual orexin receptor antagonists (DORAs) have emerged as a novel therapeutic class for the treatment of insomnia. nih.govdovepress.com However, extensive searches of the scientific literature have not identified any reported orexin receptor antagonists that are direct derivatives of the this compound scaffold. The development of DORAs has largely focused on other chemical structures, such as those incorporating a piperidine (not piperidin-2-one) core. nih.govresearchgate.netbohrium.comallfordrugs.com

Antimicrobial and Antifungal Activities

There is a notable absence of published research specifically investigating the antimicrobial and antifungal properties of this compound derivatives. While studies have been conducted on the antimicrobial activities of other piperidone isomers, such as piperidin-4-one and N-methyl-4-piperidone derivatives, these findings are not directly applicable to derivatives of this compound due to structural differences. biomedpharmajournal.orgmdpi.comchemrxiv.org Therefore, the potential of this compound derivatives as antimicrobial or antifungal agents remains an unexplored area of research.

Anti-inflammatory Properties

Research into the anti-inflammatory properties of 2-piperidone (B129406) derivatives provides some insight into the potential of the broader class of compounds that includes this compound. A study focused on a series of novel 2-piperidone derivatives found that certain compounds exhibited anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov

Specifically, representative compounds from this study were able to effectively suppress the production of pro-inflammatory cytokines. nih.gov The findings from this research on the parent 2-piperidone scaffold suggest that the 5-methyl derivative could also serve as a basis for the development of novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Representative 2-Piperidone Derivatives

| Compound | Activity | Key Findings |

|---|---|---|

| Representative 2-Piperidone Derivatives | Anti-inflammatory | Suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-induced microglial BV-2 cells. nih.gov |

| Compound 7q (a 2-piperidone derivative) | Neuroprotective | Prevented neuronal cell death mediated by LPS-stimulated microglia activation. nih.gov |

Potential as Agonists for Serotonin Receptors (e.g., 5-HT1F, 5-HT6, 5-HT7)

The serotonin (5-HT) receptors are a major target for drug development in the treatment of various central nervous system disorders. nih.gov However, a thorough review of the scientific literature reveals a lack of studies specifically investigating derivatives of this compound as agonists for the 5-HT1F, 5-HT6, or 5-HT7 receptors. Research into agonists for these receptors has focused on other chemical scaffolds. For instance, the selective 5-HT1F receptor agonist lasmiditan (B1674530) is based on a pyridinoyl-piperidine structure. nih.gov Similarly, research on 5-HT6 and 5-HT7 receptor ligands has explored a variety of other molecular frameworks. mdpi.comuniba.it

Other Reported Biological Effects (e.g., Antiviral, Antimalarial, Antihypertension)

There is a scarcity of published research on the antiviral, antimalarial, or antihypertensive activities of derivatives specifically from the this compound scaffold. While research has been conducted on piperidine derivatives for various therapeutic applications, including antiviral and antimalarial agents, these findings are not directly transferable to this compound derivatives due to the distinct chemical structure. arkat-usa.orgmdpi.com No studies reporting on the antihypertensive properties of this compound derivatives were identified.

Molecular Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition Studies

The piperidine (B6355638) ring is a common structural motif in a multitude of pharmacologically active compounds, including numerous enzyme inhibitors. However, specific studies detailing the direct inhibitory activity of 5-Methylpiperidin-2-one against particular enzymes are not extensively documented in the current scientific literature. The functionalization of the piperidine core is typically required to confer potent and selective enzyme inhibition. Therefore, while the core structure is recognized in medicinal chemistry for its role in enzyme-targeted drug design, dedicated research on the enzyme inhibition profile of the parent compound, this compound, remains an area for future investigation.

Receptor Antagonism and Agonism

The interaction of this compound derivatives with various receptor systems is a key aspect of their mechanism of action. These interactions are particularly notable with orexin (B13118510) and serotonin (B10506) receptors, where the piperidine scaffold contributes to binding affinity and functional activity.

Derivatives of this compound, particularly 2,5-disubstituted piperidines, have been identified as potent antagonists of orexin receptors. nih.govgoogle.com The orexin system, comprising two G protein-coupled receptors, OX1R and OX2R, is a central regulator of wakefulness. nih.govnih.gov Antagonism of these receptors is a novel and clinically validated mechanism for the treatment of insomnia. nih.gov

Compounds incorporating the α-methylpiperidine carboxamide structure have been developed as dual orexin receptor antagonists (DORAs), exhibiting high affinity for both OX1 and OX2 receptors. nih.gov The design of these molecules often leverages the conformational properties of the piperidine ring to optimize binding. researchgate.net For instance, the compound MK-6096, which contains a (2R,5R)-2,5-disubstituted piperidine moiety, is a potent DORA that has advanced into clinical trials. nih.gov The structural modifications on the piperidine ring are crucial for achieving high potency and selectivity. Subtle changes to the piperidine ether class of compounds can lead to dramatic shifts in receptor selectivity, yielding dual antagonists, selective OX1 antagonists (1-SORAs), or selective OX2 antagonists (2-SORAs). nih.gov

| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| MK-6096 (DORA 28) | OX1R / OX2R | Data not specified | Dual Antagonist |

| PE-6 | OX2R | Sub-nanomolar | Selective Antagonist (>1600-fold vs OX1R) |

The piperidine nucleus is a well-established pharmacophore in ligands targeting serotonin (5-hydroxytryptamine, 5-HT) receptors. mdpi.com These receptors are involved in a vast array of physiological and neuropsychiatric processes. nih.gov While direct binding data for this compound is limited, numerous derivatives containing the piperidine or arylpiperazine moiety show significant affinity for various 5-HT receptor subtypes. mdpi.commdpi.com

| Compound Class/Example | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| α-Methyl-5-HT | 5-HT1A | 42 |

| α-Methyl-5-HT | 5-HT1B | 85 |

| α-Methyl-5-HT | 5-HT1D | 150 |

| α-Methyl-5-HT | 5-HT2 (with [3H]DOB) | 3 |

| 2-Methyl-5-HT | 5-HT1D | 1220 |

Protein Binding Studies

The interaction of compounds with plasma proteins, primarily serum albumin, is a critical determinant of their pharmacokinetic properties, influencing their distribution and bioavailability.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a carrier for numerous endogenous and exogenous substances. tandfonline.comnih.gov Studies have investigated the binding of a closely related compound, 5-hydroxy-1-methylpiperidin-2-one (B2861107) (5-HMP), with HSA. tandfonline.com These studies demonstrate a high binding affinity, indicating the formation of a stable HSA-5-HMP complex under physiological conditions. tandfonline.com

The binding interaction is characterized by a static quenching mechanism, where the formation of the ground-state complex quenches the intrinsic fluorescence of HSA. tandfonline.com The binding site has been identified within subdomain IIA (Sudlow site I), with key interactions involving the amino acid residues His 242 and Lys 199. tandfonline.comnih.gov This binding induces conformational changes in HSA, specifically a decrease in the α-helical content and an increase in β-sheets and random coils, suggesting a partial unfolding of the protein around the binding pocket. tandfonline.com The primary forces driving this interaction are hydrophobic interactions and hydrogen bonding. tandfonline.com

| Parameter | Value | Method |

|---|---|---|

| Binding Constant (Ka) | 3.5 ± 0.6 × 10⁴ M⁻¹ | Fluorescence Spectroscopy |

| Binding Energy (ΔG) | -5.70 kcal/mol | Thermodynamic Calculation |

| Binding Site | Subdomain IIA (His 242, Lys 199) | Molecular Docking |

| Quenching Mechanism | Static | Fluorescence Spectroscopy |

Bovine Serum Albumin (BSA) is often used as a model protein in drug-binding studies due to its structural homology with HSA, low cost, and wide availability. derpharmachemica.com The interaction between 5-hydroxy-1-methylpiperidin-2-one (5-HMP) and BSA has also been characterized. researchgate.net

Similar to its interaction with HSA, 5-HMP binds to BSA and quenches its intrinsic fluorescence through a static mechanism. researchgate.net This indicates the formation of a stable ground-state complex. The binding is a spontaneous process, as evidenced by the negative Gibbs free energy change. researchgate.net These studies confirm that the piperidone derivative has good drug-binding properties with serum albumin, which is a crucial factor for bioavailability and therapeutic efficacy. researchgate.net

| Parameter | Value | Method |

|---|---|---|

| Binding Constant (Ka) | 2.8 ± 1.4 × 10⁴ M⁻¹ | Fluorescence Spectroscopy |

| Binding Free Energy (ΔG) | -6.06 kcal/mol | Thermodynamic Calculation |

| Quenching Mechanism | Static | Fluorescence Spectroscopy |

Glycine Transporter 1 (GlyT1) Inhibition

The piperidine ring is a "privileged scaffold" found in numerous pharmacologically active compounds, including potent inhibitors of the Glycine Transporter 1 (GlyT1). researchgate.netnih.gov GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating neurotransmission. mdpi.com Inhibition of GlyT1 increases synaptic glycine levels, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a therapeutic strategy for conditions characterized by NMDA receptor hypofunction, such as schizophrenia. nih.govnih.gov

While direct inhibitory activity of this compound on GlyT1 is not prominently documented, its core structure is a key component of more complex, high-affinity GlyT1 inhibitors. These inhibitors typically feature the piperidine or a related scaffold that positions crucial pharmacophoric elements correctly within the transporter's binding site. nih.govnih.gov Research involving "scaffold hopping" has demonstrated that moving from a piperidine core to other bicyclic systems can retain or modify GlyT1 inhibitory activity, underscoring the foundational role of the piperidine-like geometry. nih.govnih.gov These inhibitors act competitively with respect to glycine, meaning they vie for the same binding site as the endogenous substrate. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For derivatives based on the this compound scaffold, SAR provides critical insights into designing more potent and selective molecules. researchgate.net

Studies on other substituted piperidine and piperazine systems have shown that a strong preference for an axial conformation can orient other functional groups in a specific spatial arrangement that mimics the binding of an endogenous ligand, thereby enhancing agonist or antagonist activity. nih.gov For a this compound derivative, the stereochemistry at the C5 position (R or S configuration) would dictate the absolute orientation of the methyl group. This, in turn, could influence binding affinity, as demonstrated in analogs of other drugs where the relative stereochemistry between substituents on a piperidine ring led to significant differences in inhibitory activity. acs.org An incorrect conformation or stereochemical arrangement could introduce steric clashes with the receptor, preventing optimal binding.

The lactam (cyclic amide) structure of this compound offers two primary points for chemical modification: the nitrogen atom and the carbon atoms of the ring. SAR studies on related GlyT1 inhibitors have shown that the nature of the substituent on the piperidine nitrogen is a major determinant of potency. nih.gov

For example, in one series of piperidine-based GlyT1 inhibitors, attaching different sulfonamide or amide groups to the nitrogen atom resulted in a wide range of activities. nih.gov While small alkyl sulfonamides like ethyl and propyl congeners conferred high potency in one piperidine series, these same groups led to inactive compounds when the core scaffold was slightly altered, highlighting a delicate interplay between the core and its substituents. nih.gov Similarly, attaching various benzamide moieties revealed that specific substitution patterns on the aromatic ring, such as 2,4-dichloro substitution, were optimal for potency. nih.gov These findings indicate that substituents are not merely decorative but engage in specific, activity-defining interactions with the target protein.

| Structural Modification | General Impact on Activity | Example from Related Series nih.gov |

|---|---|---|

| Substituent on Piperidine Nitrogen | Critically influences potency and selectivity by interacting with the S2 binding site. | A 2,4-dichlorobenzamide group is often optimal for high potency. |

| Piperidine Ring Conformation | Determines the spatial orientation of substituents, affecting fit within the binding pocket. | Axial vs. equatorial positioning of substituents can lead to large differences in activity. acs.org |

| Core Scaffold Geometry | The core structure serves as a template to orient key functional groups. | Switching from a piperidine to a bicyclo[3.1.0]hexane scaffold maintains activity. nih.gov |

| Ring Substituents (e.g., C5-Methyl) | Can influence conformation and introduce steric or favorable interactions. | Stereochemistry of ring substituents significantly influences inhibitory potency in related systems. acs.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 5-Methylpiperidin-2-one, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its fundamental characteristics.

Molecular Structure Optimization

The initial step in computational analysis involves optimizing the molecular geometry to find its most stable conformation. For derivatives of piperidin-2-one, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, are used to predict the most stable three-dimensional arrangement of atoms. nih.gov This process is crucial as the molecular geometry dictates many of its chemical and physical properties. The optimization of piperidine (B6355638) derivatives often reveals specific conformations, such as a distorted boat shape for the piperidine ring, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and kinetic stability. youtube.comyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A larger gap implies higher stability and lower reactivity. nih.gov For piperidine derivatives, FMO analysis helps in predicting how the molecule will interact with other species. researchgate.net

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, a measure of molecular stability and reactivity. A larger gap suggests greater stability. |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov For molecules containing piperidin-2-one scaffolds, MEP analysis can identify the electronegative oxygen and nitrogen atoms as likely sites for interaction. nih.gov

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis provide a detailed description of the electron density distribution in a molecule. uni-rostock.deuni-muenchen.de NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-rostock.deuni-muenchen.de This method allows for the quantification of atomic charges and the analysis of donor-acceptor interactions within the molecule, which are crucial for understanding its stability and reactivity. uni-muenchen.de NPA is a method for calculating the atomic charges and orbital populations. uni-rostock.de The NBO analysis of piperidine-containing compounds can reveal the nature of bonding and the extent of electron delocalization. uni-muenchen.dempg.de

| Concept | Description |

|---|---|

| Natural Atomic Orbitals (NAOs) | Basis for the NBO analysis, representing the electron density around each atom. |

| Natural Bond Orbitals (NBOs) | Localized orbitals representing chemical bonds (BD), lone pairs (LP), and core electrons (CR). |

| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) NBOs, indicating electron delocalization and stabilizing the molecule. |

| Natural Population Analysis (NPA) | Provides a method for calculating atomic charges based on the occupancies of the NAOs. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netlongdom.org It is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a protein target. nih.gov

Ligand-Protein Binding Predictions and Binding Affinities

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand within the active site of a target protein. alliedacademies.orgnih.gov The process involves generating various conformations of the ligand and positioning them within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a docking score or binding energy. nih.gov Lower binding energies generally indicate a more stable protein-ligand complex. nih.gov For compounds containing the piperidin-2-one moiety, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target protein, providing insights into their potential biological activity. alliedacademies.org

Interaction with Biological Targets (e.g., enzymes, receptors)

Molecular docking and simulation are primary computational techniques used to predict and analyze the interaction of a small molecule like this compound with biological macromolecules such as proteins and nucleic acids. These methods can elucidate potential binding modes, estimate binding affinity, and identify key interacting amino acid residues within a target's active site.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related piperidinone derivatives provides insight into the potential biological targets for this scaffold. For instance, computational and experimental studies on similar molecules have shown interactions with various receptors. A related compound, 5-Hydroxy-1-methylpiperidin-2-one (B2861107), has been noted to bind to the histamine H1 receptor and G protein-coupled receptors (GPCRs) cymitquimica.com. This suggests that the piperidinone core structure could serve as a pharmacophore for engaging with these important classes of drug targets. A typical computational docking study would model the insertion of this compound into the binding pocket of such a receptor to predict the stability and nature of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities mdpi.comjmchemsci.com. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, accelerating the process of drug discovery.

A QSAR study for derivatives of this compound would involve the following steps:

Data Set Compilation : A series of this compound analogues with experimentally measured biological activity (e.g., IC50 values against a specific enzyme or receptor) would be collected.

Descriptor Calculation : For each molecule in the series, a large number of molecular descriptors representing its physicochemical properties (e.g., electronic, steric, hydrophobic, and topological features) are calculated.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity mdpi.com.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Currently, specific QSAR models developed for this compound are not available in the literature. However, this approach remains a valuable strategy for future optimization of this scaffold for a desired biological activity.

In Silico Pharmacological Prediction

In silico prediction of pharmacological properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential success by flagging liabilities related to its pharmacokinetics and safety profile nih.govnih.gov. These computational screens help prioritize which compounds should be synthesized and advanced to more resource-intensive experimental testing.

Bioactivity scores are calculated based on the structural similarity of a compound to known active molecules for various major drug target classes. These scores provide a preliminary assessment of whether a molecule is likely to be active against a particular target family. Online cheminformatics tools are often used to generate these predictions nih.govresearchtrend.net.

The interpretation of the bioactivity score is generally as follows researchtrend.net:

Score > 0.00 : Likely to possess biological activity.

Score between -5.00 and 0.00 : Moderately active.

Score < -5.00 : Inactive.

While specific predicted scores for this compound require running the compound's structure through prediction software, the piperidinone moiety is present in various biologically active compounds, suggesting it may show moderate to high scores for certain target classes nih.gov. A hypothetical results table is presented below.

Table 1: Predicted Bioactivity Scores for this compound

| Target Class | Bioactivity Score | Predicted Activity |

| GPCR Ligand | Value not available | Prediction not available |

| Ion Channel Modulator | Value not available | Prediction not available |

| Kinase Inhibitor | Value not available | Prediction not available |

| Nuclear Receptor Ligand | Value not available | Prediction not available |

| Protease Inhibitor | Value not available | Prediction not available |

| Enzyme Inhibitor | Value not available | Prediction not available |

The "drug-likeness" of a molecule is assessed by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are often guided by established principles such as Lipinski's Rule of Five, which indicates that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a LogP value over 5 nih.govresearchgate.net. Computational tools can predict these and other key properties that influence a drug's journey through the body.

Table 2: Predicted Physicochemical and Drug-Binding Properties for this compound

| Property | Description | Predicted Value |

| Molecular Weight | The mass of one mole of the compound. | 113.16 g/mol |

| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | Prediction not available |

| Hydrogen Bond Donors | The number of N-H or O-H bonds. | Prediction not available |

| Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms. | Prediction not available |

| TPSA | Topological Polar Surface Area, related to drug permeability. | Prediction not available |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Prediction not available |

| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | Prediction not available |

| CYP Inhibitor | Prediction of inhibition of key cytochrome P450 metabolic enzymes. | Prediction not available |

Topological Analysis (e.g., Hirshfeld Surface Analysis, RDG)

Topological analysis methods are used to study the non-covalent interactions that govern how molecules are arranged in a solid state, which influences properties like solubility and stability. Hirshfeld surface analysis is a prominent technique for visualizing and quantifying intermolecular contacts in a crystal structure mdpi.commdpi.com.

This analysis maps properties onto a 3D surface defined by the region where a molecule's electron density contributes more than that of all other molecules in the crystal. Key outputs include:

dnorm Surface : A surface mapped with the normalized contact distance, which highlights regions of close intermolecular contact in red.

2D Fingerprint Plots : A 2D histogram summarizing all intermolecular contacts, where different types of interactions (e.g., H···H, O···H, C···H) can be resolved and their relative contributions to the total Hirshfeld surface area can be quantified mdpi.comnih.gov.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Typical Percentage Contribution |

| H···H | Value not available |

| O···H / H···O | Value not available |

| C···H / H···C | Value not available |

| N···H / H···N | Value not available |

| Other | Value not available |

Note: The values in this table are illustrative and represent the type of data obtained from a Hirshfeld analysis. Specific values for this compound are not available.

Applications in Medicinal Chemistry and Drug Discovery Research

Building Blocks for Pharmaceutical Synthesis

5-Methylpiperidin-2-one serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. nih.gov Its cyclic structure and the positioning of its functional groups make it an ideal starting point for constructing more intricate molecular architectures. nih.gov In medicinal chemistry, this compound is frequently employed in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to identify the key structural features responsible for its biological activity. nih.gov The rigid scaffold of the piperidone ring allows chemists to introduce various substituents with precise spatial control, facilitating the exploration of how molecular shape and functionality affect interactions with biological targets. researchgate.net

The utility of the piperidone core is evident in the synthesis of chiral molecules, where specific stereochemistry is essential for therapeutic efficacy. For instance, derivatives like (R)-5-Amino-1-methylpiperidin-2-one are used as chiral building blocks for developing agents that target the central nervous system. researchgate.net The constrained piperidone ring and its functional handles are instrumental in creating enzyme inhibitors and receptor modulators where stereoisomerism plays a critical role in determining the compound's activity. researchgate.net

| Role of this compound Scaffold | Application Area | Significance | Example Derivative |

|---|---|---|---|

| Intermediate | Pharmaceutical Synthesis | Foundation for building complex molecules for CNS agents and nootropics. nih.gov | Core structure for various investigational drugs. |

| Scaffold | Structure-Activity Relationship (SAR) Studies | Allows for systematic modification to optimize biological activity. nih.gov | Derivatives for cognitive enhancement research. nih.gov |

| Chiral Building Block | Asymmetric Synthesis | Enables the creation of stereospecific enzyme inhibitors and receptor modulators. researchgate.net | (R)-5-Amino-1-methylpiperidin-2-one. researchgate.net |

Design and Development of Therapeutic Agents

The this compound framework is integral to the design and development of new therapeutic agents, particularly for diseases of the central nervous system. nih.gov The piperidone motif is a common feature in molecules designed to interact with various biological targets, including enzymes and receptors. For example, research into treatments for Alzheimer's disease has involved the design of 2-piperidone (B129406) derivatives aimed at inhibiting the aggregation of β-amyloid peptides and reducing neuroinflammation. nih.gov

In these studies, compounds incorporating the piperidone ring have demonstrated the ability to suppress the production of pro-inflammatory cytokines in microglial cells. nih.gov Molecular modeling and docking studies are often used to refine these designs, ensuring that the synthesized molecules fit well into the active sites of their biological targets. nih.gov The versatility of the piperidone scaffold allows for the creation of multifunctional agents that can address multiple pathological processes, a promising strategy for complex conditions like Alzheimer's disease. nih.gov

| Therapeutic Target Area | Piperidone Derivative Application | Key Research Finding | Reference Compound Class |

|---|---|---|---|

| Central Nervous System (CNS) | Development of nootropic and cognitive-enhancing compounds. nih.gov | Scaffold is suitable for SAR studies to improve efficacy. nih.gov | Investigational CNS agents. nih.gov |

| Alzheimer's Disease | Inhibition of β-amyloid aggregation and neuroinflammation. nih.gov | Certain derivatives suppress pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov | Multipotent 2-piperidone derivatives. nih.gov |

| Antiviral Agents | Synthesis of compounds with potential antiviral activity. | Derivatives incorporating the piperidine (B6355638) ring have been explored for antiviral applications. | (Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives. |

Targeting Neurological Disorders (e.g., Insomnia, Migraine)

The piperidine ring, a core component of this compound, is a privileged structure in the development of drugs for neurological disorders. nih.gov Its presence in numerous CNS-active compounds highlights its importance in targeting receptors and enzymes in the brain.

In the field of sleep medicine, derivatives such as 2,5-disubstituted piperidine carboxamides have been developed as dual orexin (B13118510) receptor antagonists (DORAs). acs.org Orexin neuropeptides are key regulators of wakefulness, and blocking their receptors is a novel mechanism for treating insomnia. One such compound, MK-6096, which features the piperidine scaffold, has shown potent sleep-promoting properties in preclinical models and has advanced to clinical trials. acs.org

For migraine therapy, the piperidine moiety is a key feature of selective 5-HT₁F receptor agonists. Triptans, a common class of migraine drugs, can cause cardiovascular side effects due to vasoconstriction. guidechem.com In contrast, 5-HT₁F receptor agonists that lack this effect are being developed as a safer alternative. Naratriptan, an established migraine medication, contains a 1-methylpiperidin-4-yl group, demonstrating the clinical success of this scaffold. myskinrecipes.com More recently, novel pyridinylmethylenepiperidine derivatives have been designed as potent 5-HT₁F agonists that inhibit key migraine-related processes without causing vasoconstriction in preclinical models. guidechem.com

| Neurological Disorder | Drug Target | Example Compound/Class | Mechanism of Action |

|---|---|---|---|

| Insomnia | Orexin 1 & 2 Receptors (OX₁R/OX₂R) | MK-6096 (a DORA with a 2,5-disubstituted piperidine carboxamide core). acs.org | Antagonizes orexin receptors to suppress wakefulness. acs.org |

| Migraine | Serotonin (B10506) 5-HT₁F Receptor | Pyridinylmethylenepiperidine derivatives. guidechem.com | Agonist activity at the 5-HT₁F receptor inhibits dural plasma protein extravasation. guidechem.com |

| Migraine | Serotonin 5-HT₁ Receptor Family | Naratriptan. myskinrecipes.com | Selective agonist of 5-HT₁ receptors. myskinrecipes.com |

Imaging Probes for Biological Systems

Beyond therapeutics, piperidine derivatives are being developed as imaging agents for visualizing biological processes in living systems. Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires specific radiolabeled probes to detect and quantify biological targets. The development of these probes is a critical area of research for both diagnosing diseases and understanding drug action. bioone.orgnih.gov

A derivative of the piperidine scaffold, N-[C-11]-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate, has been developed as a novel radioligand for imaging cerebral muscarinic receptors with PET. acs.org Muscarinic receptors are involved in numerous physiological processes and are implicated in various neurological and psychiatric disorders. The ability to quantify these receptors in the brain provides valuable information for disease research and the development of new drugs targeting this system. acs.org This piperidine-based probe allows for the non-invasive study of muscarinic receptor distribution and occupancy, demonstrating the utility of the scaffold in creating sophisticated tools for biomedical research. acs.org

| Imaging Modality | Biological Target | Example Imaging Probe | Application |

|---|---|---|---|

| Positron Emission Tomography (PET) | Cerebral Muscarinic Receptors | N-[C-11]-methyl-piperidin-4-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate. acs.org | Quantitative imaging of receptor density and drug occupancy in the brain. acs.org |

Role in Agrochemical Development

The constrained nitrogen heterocycle structure of this compound is also valuable for its application in the production of agrochemicals. wikipedia.org The piperidone and piperidine frameworks are present in a variety of compounds developed as herbicides and insecticides due to their ability to confer potent biological activity.

In herbicide research, aryl-formyl piperidinone derivatives have been designed as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net This enzyme is crucial for pigment biosynthesis in plants, and its inhibition leads to bleaching and plant death. Compounds based on the piperidinone core have shown significant herbicidal activity, making them promising leads for the development of new, effective weed control agents. nih.govresearchgate.net

In the area of insecticide development, the piperidine ring is a well-established pharmacophore. Structure-activity relationship studies have shown that simple methyl-piperidines exhibit toxicity against insects like the mosquito Aedes aegypti. Furthermore, more complex steroidal N-piperidone derivatives have been synthesized and found to have potent insecticidal activity against agricultural pests such as aphids. A prominent commercial example is the insect repellent Icaridin (also known as Picaridin), a piperidine derivative widely used for protection against mosquitoes, ticks, and flies.

| Agrochemical Class | Target/Mechanism | Example Compound Class/Product | Pest/Weed Target |

|---|---|---|---|

| Herbicide | HPPD Inhibition | Aryl-formyl piperidinone derivatives. nih.govresearchgate.net | Broadleaf weeds. |

| Insecticide | Not specified (toxicant) | Methyl-piperidine derivatives. | Aedes aegypti mosquitoes. |

| Insecticide | Contact and systemic activity | Steroidal N-piperidone derivatives. | Aphids (Myzus persicae). |

| Insect Repellent | Odorant Receptor Modulation | Icaridin (Picaridin). | Mosquitoes, ticks, flies. |

Analytical Methodologies for Research on 5 Methylpiperidin 2 One

Spectroscopic Characterization Techniques (e.g., FTIR, NMR, UV-Vis, Mass Spectrometry)

Spectroscopy is fundamental to the structural elucidation of 5-Methylpiperidin-2-one, with each technique providing unique insights into its molecular architecture.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption bands are expected to arise from the amide functional group. The spectrum of the closely related compound, N-Methyl-2-piperidone, shows a strong, characteristic carbonyl (C=O) stretching vibration of the cyclic amide (lactam) typically in the region of 1610-1680 cm⁻¹. Another key feature is the N-H stretching vibration, expected around 3200-3400 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹. nih.gov The gas-phase IR spectrum for the parent compound, 2-Piperidinone, displays a strong C=O stretch at approximately 1740 cm⁻¹ and a prominent N-H stretch around 3450 cm⁻¹. chemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the protons on the piperidine (B6355638) ring and the methyl group. The N-H proton of the lactam would typically appear as a broad singlet in the downfield region (δ 7.0-8.5 ppm). The protons on the carbons adjacent to the carbonyl group (C3) and the nitrogen (C6) would be shifted downfield relative to other ring protons. The methyl group (at C5) would produce a doublet, coupled to the adjacent C5 proton, in the upfield region (δ 0.9-1.2 ppm). For comparison, the related five-membered ring compound, 5-methyl-2-pyrrolidone, shows its N-H proton signal around δ 7.3 ppm and the methyl group as a doublet at δ 1.23 ppm. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) of the lactam is the most deshielded, with a characteristic chemical shift expected in the range of δ 170-185 ppm. uni.lu The carbons adjacent to the heteroatoms (C6 next to nitrogen and C3 next to the carbonyl) would appear further downfield than the other aliphatic carbons (C4 and C5). The methyl carbon would be the most shielded, appearing at the highest field (lowest ppm value), typically δ 15-25 ppm. In the related N-methyl-2-piperidone, the carbonyl carbon appears at approximately δ 175 ppm. nih.gov

Interactive Table: Predicted ¹³C NMR Chemical Shifts for Piperidinone Ring Carbons The following table provides typical chemical shift ranges for carbons in a piperidin-2-one ring system.

| Carbon Position | Environment | Typical Chemical Shift (ppm) |

|---|---|---|

| C2 | C=O (Amide) | 170 - 185 |

| C3 | -CH₂-C=O | 30 - 40 |

| C4 | -CH₂- | 20 - 30 |

| C5 | -CH(CH₃)- | 25 - 35 |

UV-Vis Spectroscopy Ultraviolet-Visible spectroscopy provides information about conjugated systems and electronic transitions. The lactam chromophore in this compound is expected to exhibit a weak n→π* transition at a wavelength above 200 nm. The UV spectrum of the parent compound, 2-Piperidinone, shows an absorption maximum around 220-225 nm. chemscene.com This technique is particularly useful for quantitative analysis and for monitoring reactions, such as photodegradation studies where changes in absorbance at a specific wavelength (e.g., λmax 254 nm) can be tracked over time. researchgate.net

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molar mass: 113.16 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 113. libretexts.orgnp-mrd.org Common fragmentation pathways for cyclic amides involve initial cleavage adjacent to the carbonyl group (alpha-cleavage) or ring-opening followed by subsequent fragmentation. myskinrecipes.compdx.edu Key fragments would likely arise from the loss of the methyl group, loss of CO, or cleavage of the piperidine ring. PubChem provides predicted collision cross-section data for various adducts of this compound, such as the [M+H]⁺ ion with m/z 114.09134. libretexts.org

Interactive Table: Predicted Mass Spectrometry Adducts for this compound This table shows predicted m/z values for common adducts of the target compound.

| Adduct Type | Predicted m/z |

|---|---|

| [M]⁺ | 113.08351 |

| [M+H]⁺ | 114.09134 |

| [M+Na]⁺ | 136.07328 |

X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the crystal lattice, including bond lengths, bond angles, and conformational details of the molecule, can be constructed. achemblock.com

While this technique provides unparalleled structural detail, no publicly available crystal structure data for this compound was identified in the reviewed literature. If a suitable single crystal were obtained, X-ray diffraction analysis would confirm the piperidinone ring conformation (e.g., chair or boat) and the stereochemical configuration at the C5 chiral center.

Chromatographic Methods (e.g., GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique particularly well-suited for the analysis of volatile and thermally stable compounds like this one.